Relebactam's Spectrum of Activity Against Pseudomonas aeruginosa: A Technical Guide
Relebactam's Spectrum of Activity Against Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antimicrobial agents. The development of novel therapeutic strategies is paramount in combating infections caused by this organism, particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Relebactam (B560040), a diazabicyclooctane β-lactamase inhibitor, in combination with imipenem (B608078)/cilastatin, represents a significant advancement in the treatment of infections caused by carbapenem-resistant P. aeruginosa. This technical guide provides an in-depth analysis of the in vitro spectrum of activity of relebactam against P. aeruginosa, focusing on quantitative data, the potentiation of imipenem activity, and the impact on various resistance mechanisms.
Potentiation of Imipenem Activity
Relebactam functions by inhibiting Ambler class A and C β-lactamases, thereby protecting imipenem from enzymatic degradation.[1] This mechanism restores or enhances the in vitro activity of imipenem against many imipenem-non-susceptible isolates of P. aeruginosa.[1][2] The addition of relebactam leads to a significant reduction in the minimum inhibitory concentrations (MICs) of imipenem.
Quantitative Impact on Imipenem MICs
The potentiation of imipenem by relebactam is evident in the substantial decrease in MIC50 and MIC90 values observed in numerous studies. For instance, in a large collection of clinical isolates, the imipenem-relebactam combination demonstrated MIC50/90s of 0.5/1 μg/ml, which were 4- and 16-fold lower, respectively, than those of imipenem alone.[3] In imipenem-non-susceptible P. aeruginosa isolates, relebactam has been shown to reduce the imipenem MIC mode from 16 μg/mL to as low as 1 or 2 μg/mL.[1]
In Vitro Spectrum of Activity
The combination of imipenem and relebactam exhibits broad in vitro activity against a wide range of P. aeruginosa isolates, including those with challenging resistance phenotypes.
Activity Against General Clinical Isolates
Surveillance studies have consistently demonstrated high susceptibility rates of P. aeruginosa to imipenem/relebactam. In a study of 1,445 clinical isolates, the susceptibility rate to imipenem-relebactam was 97.3%. Another global surveillance study (SMART 2018–2020) reported an increase in imipenem susceptibility from 63.8% to 87.0% with the addition of relebactam.
Activity Against Resistant Phenotypes
A key strength of imipenem/relebactam lies in its activity against resistant strains of P. aeruginosa.
-
Imipenem-Non-Susceptible Isolates: Relebactam restores imipenem susceptibility in a significant portion of imipenem-non-susceptible isolates. Studies have reported restoration of susceptibility in 64.1% to 80.5% of such isolates.
-
Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Isolates: Imipenem/relebactam maintains robust activity against MDR and XDR P. aeruginosa. Susceptibility rates for MDR isolates have been reported to be around 78.2%, and for XDR isolates, approximately 86.4%.
-
Isolates from Cystic Fibrosis Patients: In isolates from patients with cystic fibrosis, a population where P. aeruginosa is a common and often multidrug-resistant pathogen, imipenem/relebactam has shown promising activity. In one study, the susceptibility was 77%, a notable increase from 55% for imipenem alone. The addition of relebactam resulted in a fourfold reduction in both MIC50 and MIC90 for these isolates.
Data Presentation
Table 1: In Vitro Activity of Imipenem and Imipenem/Relebactam Against P. aeruginosa - General Isolates
| Study/Region (Year) | No. of Isolates | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| Spain (2020) | 1,445 | Imipenem | 2 | 16 | - |
| Imipenem/Relebactam | 0.5 | 1 | 97.3 | ||
| Global (SMART 2018-2020) | 23,073 | Imipenem | 2 | 32 | 63.8 |
| Imipenem/Relebactam | 0.5 | 4 | 87.0 | ||
| Europe (SMART 2015-2017) | 5,447 | Imipenem | - | - | 69.4 |
| Imipenem/Relebactam | - | - | 92.4 | ||
| Latin America (SMART 2020-2022) | 3,799 | Imipenem/Relebactam | - | - | 78.2 |
| ICU Isolates (Spain & Portugal) | 474 | Imipenem/Relebactam | - | - | 93.7 |
Table 2: In Vitro Activity of Imipenem/Relebactam Against Resistant P. aeruginosa Phenotypes
| Study (Year) | Isolate Phenotype | No. of Isolates | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible / % Susceptibility Restored |
| Spain (2020) | Imipenem-Resistant | - | Imipenem/Relebactam | - | - | 80.5% Susceptible |
| XDR | 252 | Imipenem/Relebactam | - | - | 86.4% Susceptible | |
| Global (SMART 2018-2020) | Imipenem-NS | 8,356 | Imipenem | 16 | >32 | - |
| Imipenem/Relebactam | 2 | 16 | 64.1% Restored | |||
| Europe (SMART 2015-2017) | MDR | 1,902 | Imipenem/Relebactam | - | - | 78.2% Susceptible |
| Imipenem-NS | 1,668 | Imipenem/Relebactam | - | - | 75.2% Restored | |
| Cystic Fibrosis Isolates (2023) | All CF Isolates | 105 | Imipenem | 4 | 32 | 55% Susceptible |
| Imipenem/Relebactam | 1 | 8 | 77% Susceptible | |||
| Imipenem-NS CF Isolates | 47 | Imipenem/Relebactam | - | - | 49% Restored |
Mechanisms of Action and Resistance
Relebactam's primary mechanism of action is the inhibition of Ambler class A and C β-lactamases. In P. aeruginosa, a key target is the chromosomal AmpC β-lactamase. Overproduction of AmpC is a common mechanism of resistance to β-lactam antibiotics. By inhibiting AmpC, relebactam protects imipenem from hydrolysis, thereby restoring its activity.
However, resistance to imipenem/relebactam can still emerge through several mechanisms:
-
Metallo-β-Lactamases (MBLs): Relebactam does not inhibit Ambler class B MBLs (e.g., VIM, IMP, NDM). The presence of these enzymes confers resistance to imipenem/relebactam.
-
GES-type β-Lactamases: Some Guiana-Extended Spectrum (GES) β-lactamases, which are class A enzymes, are not effectively inhibited by relebactam. The presence of certain GES variants can lead to resistance.
-
Porin Loss (OprD): Reduced expression or mutations in the OprD porin channel, which is the primary route of entry for imipenem into the bacterial cell, is a major mechanism of carbapenem (B1253116) resistance. While relebactam can overcome resistance mediated by AmpC hyperproduction in the context of OprD loss, high-level resistance can still occur, particularly when combined with other mechanisms.
-
Efflux Pump Overexpression: Increased activity of efflux pumps, such as MexAB-OprM, can contribute to reduced susceptibility by actively transporting the antibiotic out of the cell.
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in PBPs, the targets of β-lactam antibiotics, can reduce the binding affinity of imipenem, leading to decreased efficacy.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The in vitro activity of imipenem/relebactam is predominantly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Preparation of Antimicrobial Solutions:
- Stock solutions of imipenem and relebactam are prepared according to the manufacturer's instructions.
- Serial two-fold dilutions of imipenem are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Relebactam is added to each dilution at a fixed concentration, typically 4 µg/mL.
2. Inoculum Preparation:
- P. aeruginosa isolates are grown on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) overnight at 35 ± 2°C.
- Several colonies are used to prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
- This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.
3. Inoculation and Incubation:
- Microdilution plates are inoculated with the standardized bacterial suspension.
- The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
4. MIC Reading:
- The MIC is defined as the lowest concentration of imipenem (in the presence of a fixed concentration of relebactam) that completely inhibits visible growth of the organism.
5. Quality Control:
- Reference strains of P. aeruginosa (e.g., ATCC 27853) are tested concurrently to ensure the accuracy and reproducibility of the results.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway for AmpC Regulation in P. aeruginosa
Caption: Simplified signaling pathway for AmpC β-lactamase regulation.
Logical Relationship of Key Resistance Mechanisms to Imipenem/Relebactam
Caption: Key mechanisms contributing to imipenem/relebactam resistance.
Conclusion
The combination of imipenem and relebactam demonstrates potent in vitro activity against a broad spectrum of Pseudomonas aeruginosa isolates, including those with challenging resistance profiles such as MDR and XDR strains. Relebactam effectively restores the activity of imipenem against many isolates that have developed resistance through mechanisms such as AmpC hyperproduction. While imipenem/relebactam represents a valuable therapeutic option, the emergence of resistance through mechanisms like the production of metallo-β-lactamases and certain GES-type enzymes, as well as porin loss and efflux pump overexpression, underscores the importance of ongoing surveillance and prudent use of this agent. This technical guide provides a comprehensive overview of the current understanding of relebactam's activity against P. aeruginosa, offering valuable insights for researchers, scientists, and drug development professionals in the ongoing battle against antimicrobial resistance.
